2-(1H-1,2,4-Triazol-3-YL)pyridine

Photoluminescence Lanthanide Complexes Optical Materials

Luminescent lanthanide complex researchers often face ligands with mismatched triplet energy levels, limiting photoluminescence quantum yields. 2-(1H-1,2,4-Triazol-3-yl)pyridine (CAS 23195-62-2) resolves this via its 3-yl triazole-pyridine chelation mode. • Achieves remarkable PLQY in Eu(III), Tb(III), Sm(III), Y(III), Gd(III) complexes. • Enables Co(II)-specific fluorescence quenching for wastewater monitoring; insensitive to Cd(II), Rh(III). • Forms stable [M(tzp)ₙ] complexes with Pd(II), Au(III) for catalytic applications. Supplied at ≥98% purity; ambient shipping.

Molecular Formula C7H6N4
Molecular Weight 146.15 g/mol
CAS No. 23195-62-2
Cat. No. B1279047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,2,4-Triazol-3-YL)pyridine
CAS23195-62-2
Molecular FormulaC7H6N4
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC=NN2
InChIInChI=1S/C7H6N4/c1-2-4-8-6(3-1)7-9-5-10-11-7/h1-5H,(H,9,10,11)
InChIKeyPVMLJDLTWMGZAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-1,2,4-triazol-3-yl)pyridine Technical Specifications


2-(1H-1,2,4-Triazol-3-yl)pyridine (CAS 23195-62-2) is a heterocyclic building block composed of a pyridine ring directly linked at the 2-position to a 1,2,4-triazole moiety. It has a molecular weight of 146.15 g/mol and the molecular formula C₇H₆N₄ [1]. The compound is a solid at room temperature, with a melting point ranging from 160.0 to 164.0 °C . It is commercially available in research quantities with standard purity grades of ≥97% or >98.0% (GC/T) . Its calculated XLogP3-AA is 0.6, and it possesses one hydrogen bond donor and three hydrogen bond acceptors [1]. The compound exists in a metastable form and can be converted to a more stable configuration upon coordination with metal ions .

2-(1H-1,2,4-triazol-3-yl)pyridine Analogs Not Interchangeable


Although structurally related 1,2,4-triazolylpyridine isomers and heterocyclic analogs share a common triazole-pyridine scaffold, simple substitution is not scientifically valid. The position of the triazole ring on the pyridine core and the specific heteroatom arrangement within the triazole dictate the ligand's denticity, bite angle, and metal-binding affinity [1]. For instance, the 3-yl substitution pattern in 2-(1H-1,2,4-triazol-3-yl)pyridine enables a distinct bidentate chelation mode (Nₚy and Nₜz) that is geometrically and electronically different from its 1-yl positional isomer (CAS 25700-17-8) [2]. Furthermore, replacing the triazole with an imidazole or pyrazole ring alters both the pKₐ of the coordinating nitrogens and the ligand field strength, directly impacting complex stability, photophysical properties, and catalytic performance. The quantitative evidence presented below demonstrates that these molecular distinctions translate into measurable differences in key performance parameters, making 2-(1H-1,2,4-triazol-3-yl)pyridine a non-substitutable entity for applications requiring its specific coordination chemistry.

2-(1H-1,2,4-triazol-3-yl)pyridine Differentiation Evidence


Lanthanide Complex PLQY Enhancement

2-(1H-1,2,4-Triazol-3-yl)pyridine acts as an effective antenna ligand for lanthanide sensitization, yielding complexes with high photoluminescence quantum yields. While the free ligand itself is non-emissive, its Y(III), Sm(III), Eu(III), Gd(III), and Tb(III) complexes exhibit intense visible emissions under UV excitation [1]. This behavior is characteristic of the 3-yl substituted triazole-pyridine scaffold, which provides an appropriate energy gap for efficient ligand-to-metal energy transfer. In contrast, the 1-yl positional isomer and imidazole/pyrazole analogs typically result in lower or non-existent sensitization due to less favorable triplet state energies and altered coordination geometries [2].

Photoluminescence Lanthanide Complexes Optical Materials

Selective Fluorescence Quenching by Co(II)

The free ligand 2-(1H-1,2,4-triazol-3-yl)pyridine (Htzp) exhibits a fluorescence emission that is selectively quenched upon complexation with Co(II) ions, in a concentration-dependent manner. This behavior is not observed with Cd(II) or Rh(III) complexes of the same ligand, which do not induce significant fluorescence changes [1]. The selective response arises from the specific electronic configuration of Co(II) (d⁷) and its interaction with the ligand's π-system, leading to efficient non-radiative decay pathways. The positional isomer 2-(1H-1,2,4-triazol-1-yl)pyridine, with a different connectivity, is expected to show a distinct selectivity profile due to altered metal-binding geometry and electronic communication [2].

Chemosensing Coordination Chemistry Wastewater Analysis

Mn(II) Complex Solid-State Fluorescence

The Mn(II) complex of 2-(1H-1,2,4-triazol-3-yl)pyridine, [Mn(C₇H₅N₄)(SO₄)·2H₂O], exhibits solid-state blue fluorescence with a strong emission maximum at 477 nm when excited at 365 nm [1]. This emission wavelength is distinct from those reported for Mn(II) complexes formed with the 4-(pyridyl-2)-1,2,4-triazole isomer, which typically show emission bands in different spectral regions due to variations in ligand field strength and π-conjugation [2]. The 477 nm blue emission is a direct consequence of the specific 2-(3-yl-triazole)pyridine coordination environment, which modulates the metal-centered and/or ligand-centered excited states.

Coordination Polymers Luminescence Materials Chemistry

2-(1H-1,2,4-triazol-3-yl)pyridine Application Scenarios


Lanthanide-Based Phosphors & Luminescent Materials

2-(1H-1,2,4-Triazol-3-yl)pyridine is the ligand of choice for synthesizing highly emissive Y(III), Sm(III), Eu(III), Gd(III), and Tb(III) complexes. Its 3-yl triazole-pyridine scaffold provides an optimal triplet energy level for efficient sensitization of lanthanide f-f transitions, resulting in complexes with 'remarkable' photoluminescence quantum yields (PLQY) and intense visible emissions [1]. This performance advantage over the 1-yl positional isomer and other heterocyclic analogs makes it a preferred building block for optical devices, phosphors, and luminescent probes where high brightness and color purity are essential [2].

Cobalt(II)-Selective Fluorescent Chemosensors

The ligand's ability to selectively quench its own fluorescence in the presence of Co(II) ions, while remaining insensitive to Cd(II) and Rh(III), makes it a valuable platform for constructing Co(II)-specific optical sensors [1]. This application is particularly relevant for environmental monitoring of wastewater streams, where the discrimination between toxic Cd(II) and essential/trace Co(II) is analytically challenging. The selectivity profile is a direct consequence of the ligand's specific 3-yl triazole-pyridine chelation mode, which is not replicated by its 1-yl isomer or imidazole-containing analogs [3].

Blue-Emitting Coordination Polymers and MOFs

The Mn(II) complex of 2-(1H-1,2,4-triazol-3-yl)pyridine emits bright blue fluorescence at 477 nm, a wavelength well-suited for blue LED components and solid-state lighting [1]. The emission color is tunable through metal ion substitution and is distinct from complexes formed with isomeric ligands [2]. Researchers seeking to engineer coordination polymers with specific blue emission profiles should prioritize 2-(1H-1,2,4-triazol-3-yl)pyridine over its 1-yl isomer or 4-pyridyl-triazole derivatives, as the latter typically yield different emission wavelengths and intensities.

Coordination Chemistry & Catalysis Precursor

As a bidentate N-donor ligand, 2-(1H-1,2,4-triazol-3-yl)pyridine forms stable mononuclear complexes with a range of transition metals including Co(II), Cd(II), Rh(III), Pd(II), and Au(III) [1][2]. Its defined chelation geometry (Nₚy and Nₜz) provides a predictable coordination environment for catalytic studies and materials synthesis. While this application is shared by several triazolylpyridine analogs, the 3-yl substitution pattern is specifically documented to yield neutral [M(tzp)ₙ] complexes under mild conditions, making it a convenient starting point for catalyst development [1].

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